![molecular formula C12H9F2N B1328164 3',4'-Difluoro[1,1'-biphenyl]-2-amine CAS No. 873056-62-3](/img/structure/B1328164.png)

3',4'-Difluoro[1,1'-biphenyl]-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

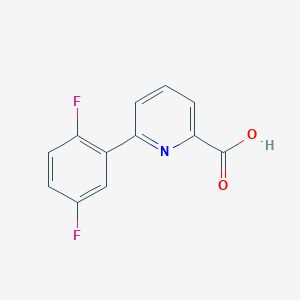

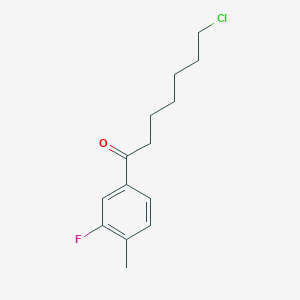

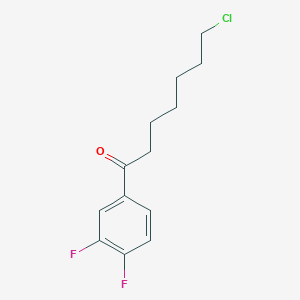

3',4'-Difluoro[1,1'-biphenyl]-2-amine is a useful research compound. Its molecular formula is C12H9F2N and its molecular weight is 205.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst Development

3',4'-Difluoro[1,1'-biphenyl]-2-amine is utilized in the development of catalysts. For example, palladium complexes supported by (o-biphenyl)P(t-Bu)(2) or (o-biphenyl)PCy(2) are efficient catalysts for the catalytic amination of a wide variety of aryl halides and triflates. These catalysts perform well for different substrate combinations, including chloropyridines and functionalized aryl halides and triflates, and are effective due to a combination of steric and electronic properties promoting oxidative addition, Pd-N bond formation, and reductive elimination (Wolfe et al., 2000).

Reaction Mechanisms

The compound plays a role in studying reaction mechanisms. For instance, it's involved in nucleophilic attacks on carbon–carbon double bonds, where the reaction with primary and secondary amines yields different products and involves various reaction rates and equilibriums (Leffek & Maciejewska, 1986).

Synthesis and Characterization

It's used in the synthesis and characterization of new compounds. A study focused on the preparation of organomercury and organotellurium compounds containing amino groups, including derivatives of [1,1'-biphenyl]-4-amine. The new compounds were characterized using spectroscopic methods, and their molecular structures were investigated using density functional theory (Mokhtar & Al-Saadawy, 2022).

Material Synthesis

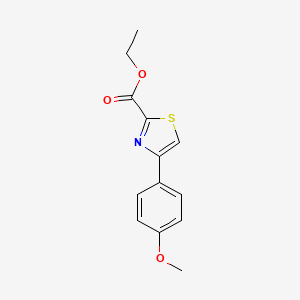

It is also significant in material synthesis, particularly in the development of novel synthon for chemoselective preparation of important compounds in drug discovery programs, like the synthesis of thiazoles (Colella et al., 2018).

Photophysical and Electronic Applications

The compound finds applications in photophysical and electronic domains. For instance, the synthesis of bipolar molecules with hole-transporting triphenylamine and electron-transporting benzimidazole moieties, which are used in the fabrication of organic light-emitting diodes (OLEDs), involves similar structures (Ge et al., 2008).

Organic Chemistry and Synthesis

In organic chemistry, it's used in various syntheses, such as the creation of polysubstituted pyridazinones, and has implications for drug discovery (Pattison et al., 2009).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3’,4’-Difluoro[1,1’-biphenyl]-2-amine are currently unknown

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine . .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHHGKVFBPGNTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1328096.png)